Dioleoyl phosphatidylserine
Overview
Description
Dioleoyl phosphatidylserine is a phospholipid compound that plays a crucial role in cellular functions. It is composed of two oleic acid chains attached to a glycerol backbone, which is further linked to a serine molecule via a phosphate group. This compound is predominantly found in the inner leaflet of the plasma membrane in eukaryotic cells and is involved in various cellular processes, including apoptosis, blood clotting, and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioleoyl phosphatidylserine typically involves a multistep process. One common method includes the reaction of dioleoyl glycerol with serine in the presence of a phosphorodiamidite reagent. This reaction is followed by in situ oxidation to form the phosphatidylserine compound . The reaction conditions often require anhydrous solvents and a controlled atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods, where phospholipase D catalyzes the transphosphatidylation of phosphatidylcholine with serine. This method is advantageous due to its specificity and mild reaction conditions, which help in obtaining high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Dioleoyl phosphatidylserine undergoes various chemical reactions, including:
Oxidation: The oleic acid chains can be oxidized under certain conditions, leading to the formation of hydroperoxides and other oxidative products.
Reduction: Reduction reactions can target the phosphate group or the oleic acid chains, depending on the reagents used.
Substitution: The serine moiety can be substituted with other amino acids or functional groups through transphosphatidylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Enzymatic reagents like phospholipase D are commonly used for transphosphatidylation reactions.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced phosphatidylserine, and substituted phosphatidylserine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dioleoyl phosphatidylserine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study membrane dynamics and lipid-protein interactions.
Biology: It plays a role in apoptosis and cell signaling studies, particularly in understanding the mechanisms of cell death and survival.
Mechanism of Action
Dioleoyl phosphatidylserine exerts its effects primarily through its interaction with cellular membranes. It is involved in the externalization of phosphatidylserine during apoptosis, which serves as a signal for phagocytic cells to engulf and remove apoptotic cells. Additionally, it plays a role in blood clotting by providing a surface for the assembly of clotting factors . The molecular targets include various membrane proteins and receptors that recognize phosphatidylserine, triggering downstream signaling pathways involved in cell death and immune responses .
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: Similar in structure but contains choline instead of serine.
Phosphatidylethanolamine: Contains ethanolamine instead of serine.
Phosphatidylinositol: Contains inositol instead of serine.
Uniqueness
Dioleoyl phosphatidylserine is unique due to its specific role in apoptosis and blood clotting. Unlike phosphatidylcholine and phosphatidylethanolamine, which are more abundant in cellular membranes, this compound is specifically involved in signaling pathways related to cell death and immune responses . Its ability to externalize during apoptosis and interact with specific receptors makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17-,20-18-/t38-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBFLCSPLLEDEM-JIDRGYQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78NO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311823 | |
Record name | Dioleoylphosphatidylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PS(18:1(9Z)/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012390 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70614-14-1 | |
Record name | Dioleoylphosphatidylserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70614-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dioleoylphosphatidylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070614141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dioleoylphosphatidylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ401H4834 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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